2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide
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Overview
Description
2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide is a compound that belongs to the class of organic compounds known as 3-alkylindoles. These compounds contain an indole moiety that carries an alkyl chain at the 3-position. Indole derivatives are significant in natural products and drugs due to their various biologically vital properties .
Preparation Methods
The synthesis of 2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses methanesulfonic acid under reflux in methanol to produce the corresponding tricyclic indole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of an atom or group of atoms in the molecule. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide can be compared with other similar compounds, such as:
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- 5-Methoxy-N-acetyltryptamine
These compounds share similar indole structures but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
920537-45-7 |
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Molecular Formula |
C19H19IN2O2 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
2-iodo-N-[2-(5-methoxy-1-methylindol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H19IN2O2/c1-22-12-13(16-11-14(24-2)7-8-18(16)22)9-10-21-19(23)15-5-3-4-6-17(15)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,23) |
InChI Key |
DEZNWIFMXZBZBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)CCNC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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